molecular formula C14H14N2O4 B2698963 5-((Dimethylamino)methylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone CAS No. 338976-32-2

5-((Dimethylamino)methylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone

Cat. No. B2698963
CAS RN: 338976-32-2
M. Wt: 274.276
InChI Key: QYHNJMWNBDXWKB-WQLSENKSSA-N
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Description

5-((Dimethylamino)methylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone, commonly referred to as DMNF, is an organic compound with a broad range of applications in the fields of chemistry and biochemistry. DMNF is a versatile compound that can be used as a starting material in chemical synthesis, as an intermediate in organic reactions, and as an inhibitor of certain enzymes. DMNF has been studied extensively in the past few decades, leading to a better understanding of its structure, synthesis, and applications.

Scientific Research Applications

Amide Synthesis Reagents

Amide coupling reactions are fundamental in pharmaceutical and organic synthesis. Large-scale applications of amide coupling reagents involve the condensation of an acid and an amine to form amide bonds. These reagents facilitate the synthesis of pharmaceuticals and other organic compounds. Notable examples include carbodiimides , HATU , and EDC/HOBt .

Nerve Agent Analog Synthesis

In a groundbreaking study, researchers synthesized O-2-methoxyethyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidate , an analog of the notorious Novichok nerve agent A-242. This compound was produced using a one-pot microscale synthesis method .

Polymerization Initiators

Homopolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) have been synthesized directly in aqueous media. Researchers employed 4,4’-azobis(4-cyanopentanoic acid) (V501) as a water-soluble azo initiator and 4-cyanopentanoic acid dithiobenzoate (CPADB) as a chain transfer agent. These polymers find applications in drug delivery systems and responsive materials .

properties

IUPAC Name

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(8-15(2)3)20-14(17)13(9)10-4-6-11(7-5-10)16(18)19/h4-8H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNJMWNBDXWKB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)O/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(dimethylaminomethylidene)-4-methyl-3-(4-nitrophenyl)furan-2-one

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